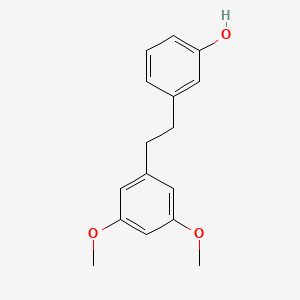

3,5-Dimethoxy-3'-hydroxybibenzyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,5-dimethoxyphenyl)ethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-9-13(10-16(11-15)19-2)7-6-12-4-3-5-14(17)8-12/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGMXOJIXJXNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC2=CC(=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological significance of the bibenzyl compound, 3,5-Dimethoxy-3'-hydroxybibenzyl. Bibenzyls are a class of secondary metabolites found throughout the plant kingdom, with a notable concentration in the Orchidaceae family. These compounds, derived from the shikimic acid pathway, exhibit a wide array of structural diversity and biological activities, making them a focal point in natural product chemistry and drug discovery.

Primary Natural Source: Bletilla striata

The principal identified natural source of this compound is the tuber of Bletilla striata (Thunb.) Rchb.f., a terrestrial orchid commonly known as the hyacinth orchid or Chinese ground orchid. The tubers of B. striata have a long history of use in traditional Chinese medicine for treating conditions such as hemoptysis and gastric ulcers. Modern phytochemical investigations have revealed a rich and diverse composition of bibenzyls and phenanthrenes within these tubers, contributing to their documented anti-inflammatory, antioxidant, and neuroprotective properties.

Quantitative Data

While extensive research has been conducted on the chemical constituents of Bletilla striata, specific quantitative data for this compound remains limited in the reviewed literature. However, to provide a contextual understanding of bibenzyl yields from this source, the following table includes data for a structurally similar compound isolated from the same plant material. This can serve as a proxy for estimating the potential abundance of the target compound.

| Compound | Plant Source | Plant Part | Starting Material (Crude Fraction) | Yield | Reference |

| 4′,5-Dimethoxybibenzyl-3,3′-diol | Bletilla striata | Tuber | 4.0 g (Chloroform Extract Fraction) | 9 mg | [1] |

Note: The yield of this compound is expected to be in a similar range, but specific quantification would require dedicated analytical studies such as HPLC-UV or LC-MS.

Experimental Protocols: Isolation of Bibenzyls from Bletilla striata

The following is a detailed methodology for the extraction and isolation of bibenzyl compounds, including this compound, from the tubers of Bletilla striata. This protocol is a composite based on established phytochemical investigation procedures for this plant.

1. Plant Material and Extraction:

-

Starting Material: Air-dried and powdered tubers of Bletilla striata (e.g., 3.0 kg).

-

Extraction: The powdered material is percolated with 95% ethanol (B145695) (e.g., 20.0 L) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water (e.g., 2.0 L) and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate and chloroform-soluble fractions.

2. Chromatographic Purification:

-

Initial Fractionation (Silica Gel Column Chromatography): The chloroform (B151607) or ethyl acetate extract (e.g., 60.0 g) is subjected to column chromatography on a silica (B1680970) gel column. The mobile phase consists of a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 10:1) and gradually increasing to a higher polarity (e.g., 1:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Secondary Purification (Sephadex LH-20 Chromatography): Fractions containing bibenzyl compounds are further purified using a Sephadex LH-20 column with an isocratic mobile phase, typically methanol (B129727) or ethanol, to separate compounds based on their molecular size.

-

Final Purification (Preparative HPLC): Final isolation of pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A typical mobile phase is a gradient of methanol and water. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Visualizing the Molecular Landscape

Biosynthetic Pathway of Bibenzyls

The biosynthesis of bibenzyls in Bletilla striata is believed to follow the phenylpropanoid pathway. The core bibenzyl structure is formed from dihydro-m-coumaroyl-CoA, which undergoes a series of enzymatic modifications including dehydrogenation, oxidation, and coupling reactions to produce the diverse array of bibenzyl derivatives found in the plant.

Caption: Plausible biosynthetic pathway of this compound.

Hypothetical Signaling Pathway of Biological Activity

While the specific biological activities of this compound have not been extensively reported, many structurally related bibenzyls isolated from Bletilla striata have demonstrated significant anti-inflammatory and neuroprotective effects. A common mechanism for these activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism of action.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

An In-Depth Technical Guide on the Isolation of 3,5-Dimethoxy-3'-hydroxybibenzyl and Related Bibenzyls from Orchidaceae Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bibenzyls in Orchidaceae

Bibenzyls are a class of natural phenolic compounds characterized by a 1,2-diphenylethane (B90400) skeleton. Within the plant kingdom, the Orchidaceae family is a particularly rich source of these molecules.[1][2] These compounds exhibit significant structural diversity, arising from varied hydroxylation, methoxylation, and glycosylation patterns on the two aromatic rings. This structural variety contributes to a broad spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them promising candidates for pharmaceutical research and development.[1]

The biosynthesis of bibenzyls in orchids is a subject of ongoing research, with studies suggesting that these compounds play a role in the plant's defense mechanisms.[3] Phytochemical investigations into various orchid genera, most notably Dendrobium, but also Bulbophyllum, Cymbidium, and Epidendrum, have led to the isolation and identification of a plethora of bibenzyl derivatives.

This guide focuses on the practical aspects of isolating these valuable compounds, using 3,5-Dimethoxy-3'-hydroxybibenzyl (CAS: 168281-05-8) as a focal point, a compound confirmed to be of Orchidaceae origin.

Data Presentation: Bibenzyls from Orchidaceae

The following tables summarize the quantitative data for several bibenzyls isolated from various Orchidaceae species, providing a comparative overview for researchers.

Table 1: Selected Bibenzyls Isolated from Dendrobium Species

| Compound Name | Dendrobium Species | Plant Part | Reference |

| Gigantol | D. chrysotoxum, D. officinale, D. devonianum | Stems, Leaves | [4] |

| Moscatilin | D. loddigesii | Stems | |

| Batatasin III | D. venustum | Whole Plant | [3] |

| Dendrocandin J-Q | D. candidum | Stems | [5] |

| Nobilin D & E | D. nobile | Stems |

Table 2: Bibenzyls from Other Orchid Genera

| Compound Name | Orchid Species | Plant Part | Reference |

| Gigantol, Batatasin III | Epidendrum rigidum | Whole Plant | [6] |

| 7-hydroxybatatasin III, 8-hydroxybatatasin III | Bulbophyllum auricomum | Pseudobulbs and Roots | [7] |

| Gigantol, Tristin | Cymbidium sp. | Pseudobulbs and Roots | |

| Confusarin | Cyrtopodium macrobulbon | Pseudobulbs | [8] |

Table 3: Spectroscopic Data for this compound (Reference)

| Data Type | Key Features |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.20-6.60 (m, 7H, Ar-H), 3.78 (s, 6H, 2x OCH₃), 2.85 (s, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): 160.9, 158.5, 144.1, 142.3, 129.6, 121.2, 115.4, 112.9, 106.5, 98.1, 55.3, 38.2, 37.9 |

| Mass Spec (EI-MS) | m/z (%): 258 (M⁺), 151, 107 |

Note: The spectroscopic data for this compound is provided as a reference and may vary slightly based on the solvent and instrumentation used. This data is predicted based on the known structure and data from similar compounds, as a definitive experimental record from an orchid source is not available.

Experimental Protocols

The following section details a generalized yet comprehensive methodology for the isolation and purification of bibenzyls from Orchidaceae plant material. This protocol is a synthesis of various published methods for isolating structurally related compounds.[6][7][9]

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material from the desired Orchidaceae species (e.g., stems, leaves, pseudobulbs).

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50 °C).

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Maceration: Submerge the powdered plant material in a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. Use a plant material to solvent ratio of approximately 1:10 (w/v).

-

Agitation: Allow the mixture to stand at room temperature for 24-48 hours with periodic agitation to enhance the extraction process.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

-

Repeated Extraction: Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction of the bibenzyl compounds. Combine the filtrates before concentration.

Fractionation

-

Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane (B109758) or chloroform, and then ethyl acetate (B1210297).

-

Fraction Collection: Collect each solvent layer separately. Bibenzyls, being moderately polar, are often enriched in the ethyl acetate fraction.

-

Concentration of Fractions: Concentrate each fraction using a rotary evaporator to yield the respective solvent-partitioned extracts.

Chromatographic Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used for the initial separation.

-

Mobile Phase: The ethyl acetate fraction is subjected to column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Combine fractions from the silica gel column that show similar TLC profiles and contain the compounds of interest.

-

Further purify these combined fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and for removing pigments.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain individual bibenzyls in high purity, Prep-HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is a common mobile phase system. The gradient is optimized to achieve baseline separation of the target compounds.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths of 220 and 280 nm.

-

Structure Elucidation

The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete structural framework and assign all proton and carbon signals unequivocally.

-

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, methoxy, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the bibenzyl chromophore.

Mandatory Visualizations

Biosynthetic Pathway of Bibenzyls

Caption: Proposed biosynthetic pathway of bibenzyls in Orchidaceae.

Experimental Workflow for Bibenzyl Isolation

Caption: General experimental workflow for the isolation of bibenzyls.

Conclusion

The Orchidaceae family remains a promising and rich source of structurally diverse and biologically active bibenzyl compounds. This technical guide provides a comprehensive framework for the isolation and characterization of these molecules, with a focus on this compound. By presenting a generalized yet detailed experimental protocol, comparative quantitative data, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively explore the phytochemical potential of orchids. The methodologies outlined herein are adaptable to various orchid species and can serve as a foundation for the discovery of novel bibenzyl derivatives with therapeutic potential. Further research to identify the specific Orchidaceae species that produce this compound and to fully elucidate its pharmacological profile is highly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Eight new bibenzyl derivatives from Dendrobium candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of bibenzyls in medicinal plants.

An In-Depth Technical Guide to the Biosynthesis Pathway of Bibenzyls in Medicinal Plants

Abstract

Bibenzyls are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton, which have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the bibenzyl biosynthesis pathway in medicinal plants, with a focus on key genera such as Dendrobium, Cannabis, and bryophytes. The pathway originates from the core phenylpropanoid pathway, with L-phenylalanine as the primary precursor.[4][5] Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), double-bond reductases (DBR), and the rate-limiting enzyme, bibenzyl synthase (BBS), a type III polyketide synthase.[1][6][7] This document details the catalytic mechanisms of these enzymes, pathway variations across different plant taxa, and regulatory mechanisms, including phytohormonal and elicitor-induced signaling. Furthermore, it presents quantitative data on enzyme kinetics and metabolite accumulation in tabular format and provides detailed experimental protocols for the analysis and characterization of this important biosynthetic pathway.

Introduction

The Bibenzyl Scaffold

Bibenzyls are a distinct group of natural products possessing a 1,2-diphenylethane (B90400) structure.[3] Their basic framework consists of two phenyl groups linked by an ethane (B1197151) bridge (C6-C2-C6).[4] The structural diversity within this class arises from the varied number and position of hydroxyl, methoxy, and other substituent groups on the aromatic rings, which significantly influences their biological activity.[8]

Pharmacological Significance

Bibenzyls isolated from various medicinal plants exhibit a broad spectrum of bioactivities. For instance, compounds like erianin (B49306) and gigantol (B150167) from Dendrobium species show potent inhibitory effects on various human cancer cell lines.[2][9] In animal cell models, bibenzyls from Cannabis are recognized for their anti-inflammatory properties.[1][6] Other reported activities include neuroprotective, antioxidant, anti-diabetic, and immunomodulatory effects, making them promising candidates for drug development.[3][8]

Distribution in Medicinal Plants

While not ubiquitous in the plant kingdom, bibenzyls are characteristic secondary metabolites in specific plant families. They are prominently found in orchids, particularly the genus Dendrobium, which is a rich source of diverse bibenzyl structures.[10][11] The biosynthesis pathway has also been elucidated in Cannabis sativa (Cannabaceae), where these compounds accumulate in response to biotic stress.[1][6] Additionally, a unique bibenzyl biosynthetic pathway exists in bryophytes, such as liverworts, which produce macrocyclic bisbibenzyls like marchantins.[12][13]

The Core Biosynthetic Pathway

The formation of the bibenzyl backbone is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of thousands of plant secondary metabolites.[14]

Phenylpropanoid Pathway Foundation

The pathway begins with the amino acid L-phenylalanine.

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[4][5]

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.[4][5]

-

CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[5][12] This step is crucial for channeling precursors into various downstream pathways.[15]

The Branch Point: Formation of Dihydro-Hydroxycinnamoyl-CoAs

A key deviation from pathways leading to flavonoids or stilbenes is the reduction of the propenoic acid side chain. In plants like Cannabis sativa, double-bond reductases (DBRs) catalyze the reduction of hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA) to their corresponding dihydro-derivatives, such as dihydro-p-coumaroyl-CoA.[1][5][6] This reduction is a critical step that commits the precursor to the bibenzyl pathway.

The Key Condensation Step by Bibenzyl Synthase (BBS)

The central reaction in forming the bibenzyl scaffold is catalyzed by bibenzyl synthase (BBS), a type III polyketide synthase (PKS).[2][7]

-

Mechanism: BBS catalyzes the iterative condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA starter unit (e.g., dihydro-p-coumaroyl-CoA or dihydro-m-coumaroyl-CoA) with three molecules of malonyl-CoA.[4][16]

-

Cyclization: This process forms a linear tetraketide intermediate, which then undergoes an aldol-type cyclization and aromatization to yield the final bibenzyl structure, such as dihydroresveratrol (B186802) or 3,3',5-trihydrobibenzyl.[4][5] BBS is considered the rate-limiting enzyme in this pathway.[2][11]

Post-synthesis Modifications

The basic bibenzyl skeleton undergoes further enzymatic modifications, leading to the vast chemical diversity observed in nature. These tailoring reactions include:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][12]

-

O-methylation: Catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which add methyl groups to hydroxyl moieties, producing compounds like erianin and crepidatin.[11][17]

-

Oxidative Coupling: In some cases, two bibenzyl units can be coupled to form bis(bibenzyls), or undergo intramolecular coupling to form 9,10-dihydrophenanthrenes.[16][18]

Key Enzymes and Their Catalytic Mechanisms

Phenylalanine Ammonia-Lyase (PAL)

-

Function: Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Significance: The first committed step of the phenylpropanoid pathway.

Cinnamate-4-Hydroxylase (C4H)

-

Function: A membrane-anchored cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

Significance: Directs the metabolic flux towards the synthesis of p-coumaric acid-derived compounds.

4-Coumarate-CoA Ligase (4CL)

-

Function: Activates hydroxycinnamic acids by forming high-energy thioester bonds with Coenzyme A.

-

Significance: Acts as a major branch point. Different 4CL isoforms exhibit distinct substrate specificities, thereby channeling precursors into specific downstream pathways like lignin, flavonoid, or bibenzyl biosynthesis.[6][15][19]

Double-Bond Reductases (DBR)

-

Function: Reduces the α,β-double bond of hydroxycinnamoyl-CoA esters.

-

Significance: This step is crucial for providing the saturated side-chain starter unit required by bibenzyl synthase, distinguishing the pathway from stilbene (B7821643) synthesis.[1][5]

Bibenzyl Synthase (BBS)

-

Function: A homodimeric type III PKS that catalyzes the formation of the bibenzyl core from a dihydro-hydroxycinnamoyl-CoA and three malonyl-CoA units.[3]

-

Significance: As the rate-limiting enzyme, its expression and activity are key regulatory points.[7][11] Structural studies show that the active site pocket of BBS is sterically adapted to favor the more flexible dihydro-substrates over their unsaturated counterparts used by the related stilbene synthases.[1][6]

Pathway Visualization

Caption: The general bibenzyl biosynthesis pathway starting from L-phenylalanine.

Regulation of Bibenzyl Biosynthesis

The production of bibenzyls is tightly regulated in response to developmental cues and environmental stimuli.

Phytohormonal Signaling

Jasmonates, particularly methyl-jasmonate (MeJA), are key signaling molecules that induce bibenzyl biosynthesis.[4] Exogenous application of MeJA on Dendrobium officinale has been shown to significantly upregulate the expression of bibenzyl pathway genes, leading to an accumulation of bibenzyl compounds like erianin and gigantol.[4][10][20] This response involves transcription factors such as MYC, which are activated upon the degradation of JAZ repressor proteins.[20]

Caption: Logical flow of the jasmonate signaling pathway inducing bibenzyl synthesis.

Elicitor-Induced Biosynthesis

Bibenzyls often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. Fungal infection or treatment with elicitors has been shown to induce the expression of BBS mRNA by over 100-fold in orchids, indicating a key role in plant defense.[1][18]

Quantitative Data Summary

Quantitative analysis of enzyme activity and metabolite levels is crucial for understanding pathway flux and for metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters for Bibenzyl Synthases (BBS)

| Enzyme | Plant Source | Substrate | Vmax | Km | Kcat | Citation(s) |

|---|---|---|---|---|---|---|

| DoBS1 | Dendrobium officinale | Dihydro-p-coumaroyl-CoA | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | 0.30 ± 0.08 mmol | - | [3][5] |

| DsBBS | Dendrobium sinense | 4-coumaroyl-CoA | 0.88 ± 0.07 pmol·s⁻¹·mg⁻¹ | - | - | [7][21] |

| CsBBS2 | Cannabis sativa | Dihydro-p-coumaroyl-CoA | - | 5.91 ± 3.95 µmol/L | 2.26 x 10⁻³ s⁻¹ |[3] |

Table 2: Representative Bibenzyl Content in Plant Tissues

| Compound(s) | Plant Source | Tissue | Content | Citation(s) |

|---|---|---|---|---|

| Erianin & Gigantol | Dendrobium officinale | Roots | Highest accumulation compared to stems and leaves | [4][10][20] |

| Total Bibenzyls | Dendrobium sinense | Roots | Higher content than pseudobulbs and leaves | [21] |

| Marchantin A | Marchantia polymorpha | Thallus | 0.14 g / 100g dry weight | [13] |

| Marchantin B | Marchantia polymorpha | Thallus | 0.13 - 12.87 mg / 100g dry weight |[13] |

Experimental Protocols

Protocol for Bibenzyl Extraction and Quantification via HPLC-MS

This protocol is adapted from methods used for Dendrobium species.[4][22]

-

Sample Preparation: Freeze-dry plant tissue (e.g., roots) and grind into a fine powder.

-

Extraction: Reflux a known weight of the dried powder (e.g., 100 mg) with anhydrous ethanol (B145695) or 80:20 (v/v) methanol:water at 90°C for 2 hours.

-

Clarification: Centrifuge the extract at 12,000 rpm for 10 minutes to pellet debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with 80:20 (v/v) methanol:water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set to 230 nm.

-

-

MS Analysis (ESI/MS):

-

Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source.

-

Acquire spectra in both positive and negative ion modes for compound identification.

-

-

Quantification: Prepare a standard curve using authentic standards of the bibenzyls of interest (e.g., erianin, gigantol) at known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol for Recombinant BBS Expression and In Vitro Enzyme Assay

This protocol is based on the characterization of BBS from Dendrobium and Cannabis.[3][5][21]

-

Gene Cloning: Amplify the full-length coding sequence of the target BBS gene from cDNA using PCR and clone it into an E. coli expression vector (e.g., pET vector with a His-tag).

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of ~0.6 and induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged BBS protein using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay:

-

Prepare a reaction mixture (e.g., 50 µL total volume) containing:

-

Purified BBS protein (e.g., 10 µg)

-

Starter substrate (e.g., 50 µM dihydro-p-coumaroyl-CoA)

-

Co-substrate (e.g., 150 µM malonyl-CoA)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or acidified methanol.

-

-

Product Analysis:

-

Extract the product with ethyl acetate, evaporate the solvent, and resuspend in methanol.

-

Analyze the product by HPLC, comparing the retention time and UV spectrum to an authentic standard (e.g., dihydroresveratrol). Confirm the product identity by LC-MS.

-

Caption: A typical experimental workflow for cloning and characterizing a bibenzyl synthase gene.

Conclusion and Future Perspectives

The biosynthesis of bibenzyls in medicinal plants is a specialized branch of the phenylpropanoid pathway, distinguished by the reduction of the acyl side chain and a unique condensation reaction catalyzed by bibenzyl synthase. Significant progress has been made in elucidating the core enzymes and regulatory factors in model systems like Dendrobium and Cannabis. However, many aspects remain to be explored, including the full diversity of tailoring enzymes (OMTs, P450s) that generate the vast array of bibenzyl structures, the specific transcription factors that regulate the pathway, and the transport and storage mechanisms of these compounds within the plant cell. Future research, combining transcriptomics, metabolomics, and protein biochemistry, will be essential. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of these valuable pharmacological compounds in plants or microbial systems.

References

- 1. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the Catalytic Roles of DsBBS1 and DsBBS2 in the Bibenzyl Biosynthesis of Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds | MDPI [mdpi.com]

- 14. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Data for 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Overview

A comprehensive search for spectroscopic data (NMR, MS) for 3,5-Dimethoxy-3'-hydroxybibenzyl did not yield specific experimental results for this compound. The information presented in this document pertains to closely related compounds and general analytical methodologies, intended to serve as a reference for researchers in the field of drug development and chemical analysis.

While direct experimental data for this compound is not currently available in the public domain, this guide provides spectroscopic information for a structurally related compound, 3,5-Dimethoxybenzyl alcohol , and outlines the general experimental protocols for acquiring such data. This information can be valuable for predicting the spectral characteristics of the target compound and for designing analytical workflows.

Spectroscopic Data of a Related Compound: 3,5-Dimethoxybenzyl alcohol

The following tables summarize the ¹H NMR and Mass Spectrometry data for 3,5-Dimethoxybenzyl alcohol, a molecule containing the 3,5-dimethoxyphenyl moiety present in the target compound.

¹H NMR Spectral Data of 3,5-Dimethoxybenzyl alcohol

Solvent: CDCl₃ Frequency: 399.65 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.490 | s | 2H | Aromatic H |

| 6.358 | s | 1H | Aromatic H |

| 4.578 | s | 2H | -CH₂- |

| 3.761 | s | 6H | -OCH₃ |

Mass Spectrometry Data of 3,5-Dimethoxybenzyl alcohol

Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol [1] Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) |

| 168 | 100.0 |

| 167 | 9.5 |

| 139 | 39.5 |

| 109 | 15.3 |

| 65 | 11.1 |

| 77 | 10.4 |

| 169 | 10.1 |

General Experimental Protocols

The following are generalized procedures for obtaining NMR and Mass Spectrometry data, which would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and the solvent signals do not overlap with key analyte signals.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H NMR spectra are typically acquired at a frequency of 400 MHz or higher. A sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods depending on its physical state and volatility. For a compound like this compound, direct infusion or injection into a Liquid Chromatography (LC) system coupled to the mass spectrometer (LC-MS) would be appropriate.

-

Ionization: A suitable ionization technique is chosen to generate gas-phase ions. Electrospray Ionization (ESI) is a common choice for polar molecules, while Electron Ionization (EI) is used for more volatile and thermally stable compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: A generalized workflow from compound synthesis to structural elucidation using spectroscopic methods.

Disclaimer: The spectroscopic data provided herein is for the related compound 3,5-Dimethoxybenzyl alcohol and not for this compound. Researchers should exercise caution when extrapolating this data and should perform their own analytical characterization for the specific compound of interest.

References

Biological activities of bibenzyl compounds from Bletilla striata.

An In-depth Technical Guide to the Biological Activities of Bibenzyl Compounds from Bletilla striata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilla striata (Thunb.) Reichb.f., a perennial herb of the Orchidaceae family, is a well-documented plant in Traditional Chinese Medicine, historically used for its hemostatic and wound-healing properties[1]. Modern phytochemical investigations have revealed that its tubers are a rich source of bioactive secondary metabolites, particularly bibenzyls and their derivatives[1][2]. These compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, antibacterial, antioxidant, and cytotoxic activities, making them promising candidates for drug discovery and development[1][3]. This technical guide provides a comprehensive overview of the biological activities of bibenzyl compounds isolated from Bletilla striata, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory and Antineuroinflammatory Activities

Bibenzyl derivatives from Bletilla striata have shown significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is central to the inflammatory process.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay/Cell Line | Activity | IC50 Value | Reference |

| Bletstrin D (enantiomer 2a) | Anti-TNF-α-mediated cytotoxicity in L929 cells | TNF-α Inhibition | 25.7 ± 2.3 µM | [4][5] |

| Bletstrin D (enantiomer 2b) | Anti-TNF-α-mediated cytotoxicity in L929 cells | TNF-α Inhibition | 21.7 ± 1.7 µM | [4][5] |

| Unnamed Bibenzyls | LPS-induced NO production in BV-2 microglial cells | NO Inhibition | 5.0 - 19.0 µM | [6][7] |

| Phenanthrene/bibenzyl trimer 5b | LPS-induced NO production in BV-2 cells | NO Inhibition | 12.59 ± 0.40 µmol·L-1 | [8] |

| Phenanthrene/bibenzyl trimer 6 | LPS-induced NO production in BV-2 cells | NO Inhibition | 15.59 ± 0.83 µmol·L-1 | [8] |

| Phenanthrene/bibenzyl trimer 3a | PTP1B Inhibition | PTP1B Inhibition | 1.52 ± 0.34 µmol·L-1 | [8] |

| Phenanthrene/bibenzyl trimer 6 | PTP1B Inhibition | PTP1B Inhibition | 1.39 ± 0.11 µmol·L-1 | [8] |

| Phenanthrene/bibenzyl trimer 7 | PTP1B Inhibition | PTP1B Inhibition | 1.78 ± 0.01 µmol·L-1 | [8] |

Signaling Pathway Modulation: NF-κB Inhibition

Several bibenzyl and related trimers from Bletilla striata have been found to attenuate neuroinflammation by inhibiting the AKT/IκB/NF-κB signaling pathway[8]. In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds can reduce the activation of this pathway, leading to decreased production of pro-inflammatory mediators like nitric oxide (NO)[8].

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by B. striata bibenzyl compounds.

Experimental Protocols

1.3.1 Anti-TNF-α-mediated Cytotoxicity Assay [4][5]

-

Cell Line: L929 mouse fibrosarcoma cells.

-

Methodology:

-

L929 cells are seeded in 96-well plates and cultured to confluence.

-

The cells are pre-treated with varying concentrations of the test bibenzyl compounds for a specified duration.

-

Recombinant human TNF-α, in combination with actinomycin (B1170597) D, is added to the wells to induce cytotoxicity.

-

After an incubation period, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured with a microplate reader, and the concentration of the compound that inhibits 50% of TNF-α-induced cytotoxicity (IC50) is calculated.

-

1.3.2 Nitric Oxide (NO) Production Inhibition Assay [7][8]

-

Cell Line: BV-2 murine microglial cells.

-

Methodology:

-

BV-2 cells are plated in 96-well plates and allowed to adhere.

-

Cells are pre-incubated with different concentrations of the test compounds.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm. The inhibitory effect on NO production is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

-

Neuroprotective Activity

Certain bibenzyls have demonstrated the ability to protect neuronal cells from oxidative stress-induced injury, a key factor in neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

| Compound | Assay/Cell Line | Concentration | Cell Viability (%) | Reference |

| Bletstrin D (enantiomer 2b) | H₂O₂-induced PC12 cell injury | 10 µM | 57.86 ± 2.08% | [4][5] |

| Bletstrin F (enantiomer 3a) | H₂O₂-induced PC12 cell injury | 10 µM | 64.82 ± 2.84% | [4][5] |

| Bletstrin F (enantiomer 3b) | H₂O₂-induced PC12 cell injury | 10 µM | 64.11 ± 2.52% | [4][5] |

| (±) α-Tocopherol (Positive Control) | H₂O₂-induced PC12 cell injury | 10 µM | 54.51 ± 2.87% | [4] |

Experimental Protocols

2.2.1 H₂O₂-Induced PC12 Cell Injury Model [4][5]

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Methodology:

-

PC12 cells are seeded into 96-well plates.

-

The cells are pre-treated with test compounds at a specific concentration (e.g., 10 µM) for a period of time.

-

Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).

-

After incubation, cell viability is determined using the MTT assay.

-

The protective effect is quantified by comparing the viability of compound-treated cells to that of cells treated with H₂O₂ alone.

-

Caption: Experimental workflow for assessing the neuroprotective activity of bibenzyl compounds.

Antibacterial Activity

Bibenzyl derivatives have shown notable inhibitory effects, particularly against Gram-positive bacteria. This suggests their potential application as novel antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |

| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |

| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [9][10] |

| Bulbocol | Staphylococcus aureus ATCC 6538 | 9 | [9] |

| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3 | [9] |

| Bletstrin F (enantiomers 3a & 3b) | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [3][4][5] |

| Bletstrin F (enantiomers 3a & 3b) | S. aureus ATCC 6538 | 52-105 | [3][4][5] |

| Bletstrin F (enantiomers 3a & 3b) | Bacillus subtilis ATCC 6051 | 52-105 | [3][4][5] |

Experimental Protocols

3.2.1 Minimum Inhibitory Concentration (MIC) Determination [10]

-

Methodology: A standard broth microdilution method is typically employed.

-

A two-fold serial dilution of each test compound is prepared in a 96-well microplate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus, B. subtilis).

-

Positive (bacteria only) and negative (broth only) controls are included on each plate.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxic and Anticancer Activities

Select bibenzyls and related phenanthrenes from B. striata exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents[11][12].

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Bibenzyl 9 | Melanoma (B16F10) | Cytotoxicity | 12-34 µM | [11] |

| Bibenzyl 10 | Melanoma (B16F10) | Cytotoxicity | 12-34 µM | [11] |

| Blestanols (8 compounds) | HCT-116, HepG2, BGC-823, A549, U251 | Cytotoxicity | 1.4 - 8.3 µM | [7][13] |

Experimental Protocols

4.2.1 In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, HepG2, A549).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with a range of concentrations of the bibenzyl compounds for a defined period (e.g., 48-72 hours).

-

Cell viability or proliferation is measured using assays such as MTT, SRB (Sulphorhodamine B), or CCK-8 (Cell Counting Kit-8).

-

The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.

-

Antioxidant Activity

The antioxidant properties of B. striata compounds contribute to their protective effects against cellular damage.

Quantitative Data: Antioxidant Effects

| Compound | Assay/Cell Line | Activity | IC50 Value | Reference |

| Dihydrophenanthrene 15 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |

| Phenanthrene 19 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |

| Dihydrophenanthrene 20 | H₂O₂-induced ROS generation in HaCaT cells | ROS Inhibition | 2.15 - 9.48 µM | [11] |

Experimental Protocols

5.2.1 Cellular Reactive Oxygen Species (ROS) Inhibition Assay [11]

-

Cell Line: HaCaT human keratinocyte cells.

-

Methodology:

-

HaCaT cells are cultured in appropriate plates.

-

Cells are loaded with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The cells are then treated with the test compounds, followed by stimulation with an ROS inducer like H₂O₂.

-

The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a fluorescence microplate reader or flow cytometer.

-

The ability of the compounds to reduce ROS generation is calculated relative to the H₂O₂-treated control.

-

Conclusion

The bibenzyl compounds isolated from Bletilla striata represent a class of natural products with significant and diverse biological activities. The quantitative data clearly demonstrate their potent anti-inflammatory, neuroprotective, antibacterial, and cytotoxic effects at micromolar concentrations. The inhibition of critical signaling pathways, such as the NF-κB cascade, provides a mechanistic basis for their observed anti-inflammatory properties. The detailed experimental protocols outlined in this guide serve as a foundation for future research and standardized evaluation of these promising compounds. Further investigation into their structure-activity relationships, in vivo efficacy, and safety profiles is warranted to fully realize their therapeutic potential in drug development.

References

- 1. maxapress.com [maxapress.com]

- 2. [PDF] Novel Bibenzyl Derivatives from the Tubers of Bletilla striata | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]

- 4. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orchidaceae-Derived Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential Therapeutic Effects of 3,5-Dimethoxy-3'-hydroxybibenzyl: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the therapeutic potential of 3,5-Dimethoxy-3'-hydroxybibenzyl. While direct biological data for this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the known therapeutic activities of structurally related bibenzyl compounds, establishing a strong rationale for its further investigation.

Bibenzyls are a class of secondary metabolites characterized by a 1,2-diphenylethane (B90400) scaffold.[1] Found across the plant kingdom, with a notable presence in the Orchidaceae family, these compounds are derived from the shikimic acid pathway and exhibit a wide range of structural diversity.[1] This structural variety contributes to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound has been isolated from the roots of Bletilla striata, an orchid with a history of use in traditional medicine.[2]

Potential Therapeutic Applications

Based on the activities of structurally similar bibenzyls, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer and Cytotoxic Activity

Numerous bibenzyl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical signaling pathways.

Table 1: Cytotoxic Activity of Bibenzyl Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Bletstrin E | L929 | Anti-TNF-α-mediated cytotoxicity | 25.7 ± 2.3 | [3] |

| Bletstrin F | L929 | Anti-TNF-α-mediated cytotoxicity | 21.7 ± 1.7 | [3] |

| Blestanol G | HCT-116 | Cytotoxic activity | 5.0 | |

| Blestanol H | HCT-116 | Cytotoxic activity | 8.3 | |

| Blestanol I | HepG2 | Cytotoxic activity | 1.4 | |

| Blestanol J | BGC-823 | Cytotoxic activity | 4.2 | |

| Blestanol K | A549 | Cytotoxic activity | 6.5 | |

| Blestanol L | U251 | Cytotoxic activity | 3.7 |

Anti-inflammatory Activity

Inflammation is a key factor in a multitude of diseases. Bibenzyls isolated from various plant sources have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Table 2: Anti-inflammatory Activity of Bibenzyl Derivatives

| Compound/Extract | Model System | Effect | IC50 Value (µM) | Reference |

| Bletilla striata extracts | Not specified | Anti-inflammatory activity | Not specified | [4][5] |

| Dendrobium huoshanense ethanol (B145695) extract | LPS-induced RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-1β production | Not specified | |

| Four bibenzyls from D. huoshanense | LPS-induced RAW 264.7 macrophages | Inhibition of NO production | Not specified | |

| Methanolic extracts of Dendropanax morbifera leaves | LPS-stimulated RAW 264.7 macrophages | Suppression of pro-inflammatory mediators and cytokines | Not specified |

Neuroprotective Effects

Several bibenzyl compounds have exhibited neuroprotective properties in various experimental models. These effects are often attributed to their antioxidant activity and their ability to modulate key signaling pathways involved in neuronal cell survival.

Table 3: Neuroprotective Activity of Bibenzyl Derivatives

| Compound | Model System | Effect | Concentration/Viability | Reference |

| Bletstrin D enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 57.86 ± 2.08% cell viability at 10 µM | [3] |

| Bletstrin E enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 64.82 ± 2.84% cell viability at 10 µM | [3] |

| Bletstrin F enantiomer | H2O2-induced PC12 cell injury | Neuroprotection | 64.11 ± 2.52% cell viability at 10 µM | [3] |

Antibacterial Activity

Bibenzyls from Bletilla striata have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential application for this compound in combating bacterial infections.

Table 4: Antibacterial Activity of Bibenzyl Derivatives from Bletilla striata

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Bletistrin F | S. aureus ATCC 6538 | 3-28 | [4] |

| Bletistrin G | S. aureus ATCC 6538 | 3-28 | [4] |

| Bletistrin J | S. aureus ATCC 6538 | 3-28 | [4] |

| Bulbocol | S. aureus ATCC 6538 | 3-28 | [4] |

| Shanciguol | S. aureus ATCC 6538 | 3-28 | [4] |

| Shancigusin B | S. aureus ATCC 6538 | 3-28 | [4] |

| Bletstrin F enantiomers | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [3] |

| S. aureus ATCC 6538 | 52-105 | [3] | |

| B. subtilis ATCC 6051 | 52-105 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research.

Cytotoxicity and Anti-inflammatory Assays

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cancer cell lines (e.g., L929, HCT-116, HepG2, BGC-823, A549, U251) are maintained in appropriate media and conditions as per standard protocols.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in 96-well plates.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

Cytokine Production Assay (TNF-α, IL-1β, IL-6):

-

Follow the same cell culture and treatment protocol as the NO assay.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

Western Blot Analysis for iNOS and COX-2:

-

Lyse the treated cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates and treat with various concentrations of the test compound for the desired time.

-

Add MTT solution to each well and incubate.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Neuroprotection Assay

PC12 Cell Culture and Differentiation:

-

Maintain PC12 cells in DMEM supplemented with horse serum and fetal bovine serum.

-

Induce differentiation by treating with nerve growth factor (NGF) for several days.

Hydrogen Peroxide (H2O2)-Induced Injury Model:

-

Seed differentiated PC12 cells in 96-well plates.

-

Pre-treat cells with the test compound for a specified duration.

-

Expose the cells to H2O2 to induce oxidative stress-mediated cell death.

-

Assess cell viability using the MTT assay.

Antibacterial Assay

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions for the specific bacteria.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by bibenzyl compounds and a general workflow for their bioactivity screening.

Caption: Proposed anti-inflammatory signaling pathway.

Caption: General experimental workflow for bibenzyl research.

Conclusion and Future Directions

The existing body of research on bibenzyl compounds strongly supports the therapeutic potential of this compound. The consistent demonstration of anticancer, anti-inflammatory, neuroprotective, and antibacterial activities among its structural analogs provides a solid foundation for future investigations.

To unlock the full potential of this compound, the following steps are recommended:

-

Isolation and Purification: Develop efficient methods for the isolation and purification of this compound from Bletilla striata or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioactivity Screening: Conduct a broad panel of in vitro assays to determine its specific cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidate the molecular mechanisms underlying its biological effects by investigating its impact on key signaling pathways.

-

In Vivo Efficacy and Safety: Evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

This technical guide serves as a call to action for the scientific community to further explore the promising therapeutic avenues of this compound, a natural compound with the potential to address significant unmet medical needs.

References

In Vitro Antioxidant Activity of Dimethoxy-Hydroxybibenzyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy-hydroxybibenzyl derivatives, a class of phenolic compounds found in various medicinal plants, have garnered significant interest for their potential therapeutic applications, particularly for their antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of these derivatives. It details the experimental protocols for commonly employed antioxidant assays, presents a compilation of quantitative antioxidant data from the scientific literature, and explores the structure-activity relationships that govern their efficacy. Furthermore, this guide illustrates key experimental workflows and potential signaling pathways through which these compounds may exert their antioxidant effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby mitigating oxidative damage.

Bibenzyl derivatives, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, are a significant class of natural products. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings plays a crucial role in their antioxidant capacity. This guide focuses specifically on dimethoxy-hydroxybibenzyl derivatives and aims to provide a comprehensive technical resource on their in vitro antioxidant properties.

Key In Vitro Antioxidant Assays

The evaluation of antioxidant activity can be performed using various in vitro assays, each with its specific mechanism of action. The most common assays for evaluating the antioxidant potential of dimethoxy-hydroxybibenzyl derivatives are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by the antioxidant to the colorless neutral form, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided to facilitate the replication of these experiments.

DPPH Radical Scavenging Assay Protocol

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the dimethoxy-hydroxybibenzyl derivative in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of the sample solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Methanol is used as a blank. A control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol is also prepared.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the plot of scavenging activity against the sample concentration.

ABTS Radical Cation Scavenging Assay Protocol

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the dimethoxy-hydroxybibenzyl derivative in a suitable solvent and make serial dilutions.

-

Assay Procedure:

-

Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A solvent blank is used for baseline correction.

-

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP Assay Protocol

-

Preparation of FRAP Reagent:

-

Prepare 300 mM acetate (B1210297) buffer (pH 3.6).

-

Prepare 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.

-

Prepare 20 mM FeCl₃·6H₂O in distilled water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

-

-

Sample Preparation: Prepare a stock solution of the dimethoxy-hydroxybibenzyl derivative and make serial dilutions.

-

Assay Procedure:

-

Add 100 µL of the sample solution to 3.0 mL of the freshly prepared and pre-warmed (37 °C) FRAP reagent.

-

Incubate the mixture at 37 °C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A reagent blank is used for baseline correction.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox. The results are expressed as µmol of Fe(II) equivalents per gram or µmol of Trolox equivalents per gram of the sample.

Quantitative Antioxidant Activity Data

The following table summarizes the in vitro antioxidant activity of various dimethoxy-hydroxybibenzyl derivatives reported in the literature. The data is presented to facilitate comparison and understanding of structure-activity relationships.

| Compound Name/Structure | Source | Assay | IC50 (µM) | TEAC | FRAP Value | Reference |

| 3,12-dihydroxy-5-methoxybibenzyl | Notholaena nivea | ABTS | - | 1.85 | - | [1] |

| 5,12-dihydroxy-3-methoxybibenzyl-6-carboxylic acid | Notholaena nivea | ABTS | - | 1.28 | - | [1] |

| Nobilin D | Dendrobium nobile | DPPH | > Vitamin C | - | - | [2] |

| Nobilin E | Dendrobium nobile | DPPH | > Vitamin C | - | - | [2] |

| Dendrocandin J | Dendrobium candidum | DPPH | 36.8 | - | - | [3] |

| Dendrocandin K | Dendrobium candidum | DPPH | 70.2 | - | - | [3] |

| Dendrocandin L | Dendrobium candidum | DPPH | 45.0 | - | - | [3] |

| Dendrocandin M | Dendrobium candidum | DPPH | 60.5 | - | - | [3] |

| Dendrocandin N | Dendrobium candidum | DPPH | 87.6 | - | - | [3] |

| Dendrocandin O | Dendrobium candidum | DPPH | 50.4 | - | - | [3] |

| Dendrocandin P | Dendrobium candidum | DPPH | 22.3 | - | - | [3] |

| Dendrocandin Q | Dendrobium candidum | DPPH | 30.3 | - | - | [3] |

Structure-Activity Relationship

The antioxidant activity of dimethoxy-hydroxybibenzyl derivatives is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings.

-

Hydroxyl Groups: The presence of hydroxyl groups is critical for the radical scavenging activity. The hydrogen atom of the hydroxyl group can be donated to a free radical, thereby neutralizing it. The antioxidant activity generally increases with the number of hydroxyl groups.

-

Methoxy Groups: Methoxy groups can influence the antioxidant activity through their electron-donating nature, which can stabilize the resulting phenoxyl radical after hydrogen donation. The position of the methoxy group relative to the hydroxyl group is also important. An ortho-methoxy group can participate in hydrogen bonding with the adjacent hydroxyl group, which can affect the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity.[4]

-

Substitution Pattern: The overall substitution pattern on both aromatic rings determines the molecule's ability to delocalize the unpaired electron of the phenoxyl radical, thus affecting its stability and the compound's antioxidant potential.

Potential Signaling Pathways and Mechanisms

While direct radical scavenging is a primary mechanism of antioxidant action for phenolic compounds, they can also exert their effects by modulating intracellular signaling pathways.

Direct Radical Scavenging

Dimethoxy-hydroxybibenzyl derivatives can directly neutralize free radicals through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl groups are the primary sites for these reactions.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for Nrf2 activation by dimethoxy-hydroxybibenzyl derivatives is still emerging, it is a plausible mechanism given their phenolic structure.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant activity of dimethoxy-hydroxybibenzyl derivatives.

Conclusion

Dimethoxy-hydroxybibenzyl derivatives represent a promising class of natural antioxidants. Their efficacy is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and methoxy functional groups. The standardized in vitro assays detailed in this guide provide robust methods for quantifying their antioxidant potential. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to fully understand their mechanisms of action and to guide the development of novel therapeutics for oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers embarking on the investigation of these valuable natural products.

References

The Potent Anti-inflammatory Potential of Naturally Occurring Bibenzyls: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of a promising class of natural compounds for inflammation-targeted drug discovery.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Naturally occurring bibenzyls, a class of polyphenolic compounds found in various plants, notably in the Orchidaceae (e.g., Dendrobium species) and liverworts, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2][3] Their diverse structures and significant biological activities, including potent anti-inflammatory effects, have garnered considerable attention within the scientific community. This technical guide provides a comprehensive overview of the anti-inflammatory properties of naturally occurring bibenzyls, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Core Anti-inflammatory Mechanisms of Bibenzyls

Naturally occurring bibenzyls exert their anti-inflammatory effects by modulating key signaling pathways and downstream inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Several bibenzyls, including gigantol and moscatilin , have been shown to effectively inhibit this pathway.[4][5] They can interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[4]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Moscatilin has been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Anti-inflammatory bibenzyls from the stems of Dendrobium huoshanense via bioassay guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gigantol isolated from the whole plants of Cymbidium goeringii inhibits the LPS-induced iNOS and COX-2 expression via NF-kappaB inactivation in RAW 264.7 macrophages cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide on the Cytotoxic Effects of 3,3′-dihydroxy-4,5-dimethoxybibenzyl (EN15), a Structural Analog of 3,5-Dimethoxy-3'-hydroxybibenzyl, on Cancer Cell Lines

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the cytotoxic effects of 3,5-Dimethoxy-3'-hydroxybibenzyl on cancer cell lines. This technical guide therefore focuses on a closely related structural analog, 3,3′-dihydroxy-4,5-dimethoxybibenzyl (referred to as EN15 in cited literature) , for which cytotoxic data is available. The findings presented herein should be considered in the context of this analog.

Executive Summary